3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine
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Overview
Description
3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a quinoxaline core, substituted with a nitro group, an ethylamine group, and a methoxy group linked to an oxazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved by reacting 2-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form 2-chlorophenyl oxime. This intermediate is then cyclized using acetic anhydride to yield 3-(2-chlorophenyl)-1,2-oxazole.
Attachment of the methoxy group: The oxazole derivative is then reacted with methanol in the presence of a strong acid like sulfuric acid to introduce the methoxy group, forming 3-(2-chlorophenyl)-1,2-oxazol-5-yl methanol.
Formation of the quinoxaline core: The methoxy-substituted oxazole is then reacted with 2-nitroaniline and ethylamine under reflux conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acid (e.g., hydrochloric acid), base (e.g., sodium hydroxide).
Major Products
Reduction: Formation of 3-[[3-(2-aminophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]hydroxy]-N-ethyl-7-nitroquinoxalin-2-amine.
Scientific Research Applications
3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: Shares a similar quinoline core but with different substituents.
7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: Contains a chromene core with similar substituents.
Uniqueness
3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H16ClN5O4 |
---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine |
InChI |
InChI=1S/C20H16ClN5O4/c1-2-22-19-20(24-16-8-7-12(26(27)28)9-18(16)23-19)29-11-13-10-17(25-30-13)14-5-3-4-6-15(14)21/h3-10H,2,11H2,1H3,(H,22,23) |
InChI Key |
OUGHIWWIEOUHDY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(C=CC(=C2)[N+](=O)[O-])N=C1OCC3=CC(=NO3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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